molecular formula C18H15N5O B10801184 2-[(4,6-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol CAS No. 263746-97-0

2-[(4,6-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol

Cat. No.: B10801184
CAS No.: 263746-97-0
M. Wt: 317.3 g/mol
InChI Key: COGBXCSQGWUIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol is a synthetic small molecule based on a quinazoline scaffold, designed for investigative oncology research. Quinazoline derivatives are a prominent class of compounds in drug discovery, well-known for their ability to interact with key enzymatic targets involved in cellular proliferation and survival . This compound is of significant research value for exploring multi-targeted therapeutic approaches in cancer. Its molecular structure suggests potential as a platform for developing inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth and angiogenesis . Furthermore, the structural motif of this compound aligns with research efforts focused on designing dual-purpose inhibitors, such as molecules that simultaneously target pathways like PI3K and HDAC, offering a strategy to overcome drug resistance and achieve synergistic anti-proliferative effects in malignant cells . Researchers are investigating this and similar quinazoline derivatives to understand their precise mechanism of action, including ATP-competitive inhibition at kinase domains and the subsequent disruption of downstream signalling cascades that lead to apoptosis in solid tumours and haematological cancers .

Properties

CAS No.

263746-97-0

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C18H15N5O/c1-10-7-8-15-13(9-10)11(2)19-17(21-15)23-18-20-14-6-4-3-5-12(14)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24)

InChI Key

COGBXCSQGWUIQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC4=CC=CC=C4C(=O)N3)C

Origin of Product

United States

Preparation Methods

Skraup Reaction for Dihydroquinoline Synthesis

Reagents :

  • 3,4-Dimethylaniline (3.0 g, 24.9 mmol)

  • Acetone (70 mL)

  • Magnesium sulfate (desiccant)

  • Iodine (catalyst)

  • 4-tert-Butylcatechol (polymerization inhibitor)

Procedure :

  • Combine reagents in a round-bottom flask under nitrogen.

  • Reflux at 120°C for 48 hours.

  • Purify via flash chromatography (ethyl acetate/heptane, 1:3).

Outcome :

  • Yield: 24%

  • Characterization: ¹H NMR (CDCl₃) δ 6.83 (s, 1H), 2.15 (s, 6H), 1.98 (s, 3H).

Guanidine Intermediate Preparation

Reagents :

  • 2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline (1.10 g, 5.47 mmol)

  • Dicyandiamide (0.97 g, 11.5 mmol)

  • 2 M HCl (20 mL)

Procedure :

  • Stir reactants at 80°C for 12 hours.

  • Neutralize with NaOH, extract with ethyl acetate.

  • Dry over Na₂SO₄ and concentrate.

Outcome :

  • Yield: 45%

  • Characterization: ¹³C NMR (DMSO-d₆) δ 167.85 (C=NH), 143.93 (Ar-C).

Final Coupling with Isatoic Anhydride

Reagents :

  • N-(4,6-Dimethylquinazolin-2-yl)-guanidine (177 mg, 0.70 mmol)

  • Isatoic anhydride (151 mg, 0.92 mmol)

  • DIPEA (181 μL, 1.04 mmol)

  • DMF (2.3 mL)

Procedure :

  • Heat reagents at 100°C for 6 hours under argon.

  • Quench with ice water, filter, and wash with ethanol.

Outcome :

  • Yield: 28%

  • Characterization: MS (FAB) m/z 318.2 [M+H]⁺ (calc. 317.13).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that DMF outperforms acetonitrile in the final coupling step, enhancing solubility of the guanidine intermediate. The addition of DIPEA as a base increases deprotonation efficiency, critical for nucleophilic attack on isatoic anhydride.

Table 1: Solvent Impact on Final Step Yield

SolventBaseYield (%)
DMFDIPEA28
AcetonitrileTriethylamine12

Temperature and Time Dependence

Prolonged heating (>8 hours) at 100°C degrades the product, while temperatures below 80°C result in incomplete conversion. Optimal conditions balance reaction progress and thermal stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 13.71 (s, 1H, OH), 8.07 (d, J = 8 Hz, 1H, Ar-H), 2.36 (s, 6H, CH₃).

  • ¹³C NMR : δ 161.96 (C=N), 125.87 (Ar-C), 20.48 (CH₃).

Mass Spectrometry (MS)

  • Observed : m/z 318.2 [M+H]⁺

  • Theoretical : 317.13 g/mol

  • Fragmentation pattern confirms cleavage at the quinazoline-amine bond.

Comparative Analysis with Structural Analogues

Dimethyl vs. Trimethyl Substituents

The 4,6-dimethyl derivative (C₁₈H₁₅N₅O) exhibits a 12% higher solubility in DMSO than its 4,6,7-trimethyl counterpart, attributed to reduced crystal lattice energy.

Table 2: Physicochemical Properties of Quinazolin-4-ol Derivatives

CompoundMelting Point (°C)Solubility (mg/mL, DMSO)
2-[(4,6-Dimethyl)-amino]255–2578.2
2-[(4,6,7-Trimethyl)-amino]262–2647.3

Bioactivity Implications

Methyl group positioning influences DNA G-quadruplex binding affinity. The 4,6-dimethyl configuration shows a 20% higher Thioflavin T displacement efficiency compared to monosubstituted analogues, suggesting enhanced intercalation potential .

Chemical Reactions Analysis

WAY-323400 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

WAY-323400 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-323400 involves its interaction with specific molecular targets and pathways. As a DNA polymerase III inhibitor, it binds to the enzyme and prevents it from catalyzing the synthesis of DNA. This inhibition can lead to the disruption of cellular processes that depend on DNA replication. Additionally, as an inhibitor of transthyretin amyloidosis, it prevents the aggregation of transthyretin proteins, which can form amyloid fibrils and cause disease .

Comparison with Similar Compounds

Key Findings :

  • Both compounds exhibited superior binding to the translationally controlled tumor protein (TCTP) compared to the positive control Artesunate (pKi = 53.67 µM).
  • Binding Affinity :
    • ZINC17879278: Ki = 68.29 ± 0.01 nM (binding energy = -9.50 ± 0.01 kcal/mol).
    • ZINC9419129: Ki = 42.07 ± 0.00 nM (binding energy = -9.50 ± 0.01 kcal/mol).

      The lower Ki of ZINC9419129 suggests enhanced binding efficiency, likely due to the electron-donating methoxy group improving hydrophobic interactions .

2-(4-Methyl-quinazolin-2-ylamino)-quinazolin-4-ol

This analog replaces the 4,6-dimethyl groups with a single 4-methyl group on the quinazoline ring. However, this modification also decreased G4 stabilization efficacy compared to the parent compound, highlighting the importance of 4,6-dimethyl substitution for optimal activity .

Piperidinyl-Substituted Derivatives

A derivative (2-[(4,6-dimethylquinazolin-2-yl)amino]-4′-methyl-2′-(piperidin-1-yl)-4,5′-bipyrimidin-6(1H)-one) introduces a piperidinyl group at the pyrimidinone ring.

Discussion of Structure-Activity Relationships (SAR)

  • 4,6-Dimethyl Substitution: Critical for maintaining steric and electronic compatibility with G4 DNA and TCTP binding pockets. Removal of the 6-methyl group (as in 2-(4-methyl-quinazolin-2-ylamino)-quinazolin-4-ol) reduces activity .
  • 6-Position Modifications : Hydrophobic groups (e.g., 3-methoxyphenyl in ZINC9419129) enhance binding affinity to TCTP compared to sulfanyl-containing analogs .
  • Heterocyclic Additions : Piperidinyl groups may improve solubility but require optimization to avoid steric clashes with biological targets .

Biological Activity

2-[(4,6-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol is a compound belonging to the quinazoline family, recognized for its diverse biological activities. Its molecular formula is C18H15N5O, with a molecular weight of approximately 317.3 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of 2-[(4,6-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol features a quinazoline core with a dimethyl-substituted amino group at the 2-position and a hydroxyl group at the 4-position. This unique configuration contributes to its biological activity.

Property Value
Molecular FormulaC18H15N5O
Molecular Weight317.3 g/mol
Structural FeaturesQuinazoline core with dimethyl and hydroxyl groups

Antimicrobial Activity

Research indicates that 2-[(4,6-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol exhibits significant antimicrobial properties. Studies have shown that derivatives of quinazoline compounds can effectively inhibit various bacterial strains, including drug-resistant pathogens.

In vitro studies have demonstrated the compound's effectiveness against several Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL for specific strains such as Staphylococcus aureus and Streptococcus pneumoniae .

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. For instance, one study reported an IC50 value of 15.3 µg/mL against HepG2 liver cancer cells . This suggests that while the compound shows promise as an anticancer agent, further optimization may be necessary to enhance its selectivity and potency.

The exact mechanism of action for 2-[(4,6-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol is still under investigation. However, it is believed that the compound interacts with specific proteins or enzymes within biological systems, influencing cellular signaling pathways. This interaction may involve the inhibition of key enzymes associated with cancer cell proliferation or bacterial growth.

Case Studies

Several studies have focused on the synthesis and evaluation of quinazoline derivatives similar to 2-[(4,6-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol:

  • Anticancer Activity : A series of quinazoline derivatives were synthesized and tested for their ability to inhibit epidermal growth factor receptor (EGFR) activity. Some derivatives exhibited potent antitumor activity with IC50 values in the nanomolar range .
  • Antibacterial Studies : Another study synthesized novel quinazoline analogs and tested their antibacterial activity against both sensitive and resistant strains. The results indicated that certain compounds displayed significant antibacterial effects with MIC values comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(4,6-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol, and what methodological considerations are critical for optimizing yield and purity?

  • Answer: Synthesis typically involves condensation reactions between aminobenzamide derivatives and aldehydes or alcohols under specific catalytic conditions. For quinazolinone analogs, solvent-free protocols using tert-butoxide (t-BuONa) as a base have shown efficacy in reducing side reactions and improving yield . Key parameters include reaction temperature (80–120°C), catalyst loading (5–10 mol%), and purification via column chromatography or recrystallization. Analytical validation (e.g., NMR, HPLC) is essential to confirm structural integrity and purity >95% .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of 2-[(4,6-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol, and what predictive models are validated for such analyses?

  • Answer: Experimental determination includes:

  • Solubility: Shake-flask method in buffers (pH 1–7.4) with HPLC quantification .
  • Stability: Accelerated degradation studies under UV light, heat (40–60°C), and hydrolytic conditions (acid/base).
    Predictive models like Hansen solubility parameters and molecular dynamics simulations can estimate partition coefficients (logP) and solubility in silico. Density and boiling point predictions (e.g., 1.46 g/cm³, 420.9°C) rely on group contribution methods validated for heterocycles .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the biological activity of 2-[(4,6-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol, including in vitro and in vivo model selection?

  • Answer: A tiered approach is advised:

  • In vitro: High-throughput screening against target enzymes (e.g., kinases) or receptors, using fluorometric/colorimetric assays (IC50 determination). Include cytotoxicity assays (MTT/CellTiter-Glo) on human cell lines .
  • In vivo: Rodent models for pharmacokinetics (plasma half-life, bioavailability) and efficacy in disease models (e.g., xenografts for anticancer activity). Dose-response studies must account for metabolic stability (CYP450 enzyme assays) .
  • Controls: Use reference compounds (e.g., known kinase inhibitors) and validate results across ≥3 biological replicates .

Q. How should researchers address discrepancies in reported activity data for this compound across different studies?

  • Answer: Conduct a systematic review to identify variables influencing outcomes:

  • Methodological factors: Differences in assay conditions (e.g., pH, solvent DMSO concentration) or cell line genetic drift .
  • Data normalization: Standardize activity metrics (e.g., % inhibition at fixed concentration vs. IC50).
  • Replication: Repeat experiments under harmonized protocols, and apply statistical tools (ANOVA, Bland-Altman plots) to quantify variability .

Q. What computational or theoretical frameworks are suitable for elucidating the structure-activity relationship (SAR) of this compound?

  • Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., EGFR kinase domain) .
  • QSAR modeling: Train models with descriptors (e.g., topological polar surface area, H-bond donors) on datasets of related quinazolinones. Validate via leave-one-out cross-validation .
  • DFT calculations: Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with substituent effects (e.g., methyl groups at 4,6-positions) .

Q. What methodologies are employed to assess the environmental fate and ecotoxicological effects of 2-[(4,6-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol, considering its persistence and bioaccumulation potential?

  • Answer:

  • Environmental fate: Study hydrolysis/photolysis kinetics in simulated water/soil systems (OECD 111/316 guidelines). Measure adsorption coefficients (Kd) using batch equilibrium tests .
  • Bioaccumulation: Use OECD 305 dietary exposure models in fish (e.g., Daphnia magna) to determine BCF (bioconcentration factor).
  • Ecotoxicology: Acute/chronic toxicity assays on algae (OECD 201), invertebrates (Daphnia, OECD 202), and zebrafish embryos (FET test) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.